Oxyprothepin decanoate

Description

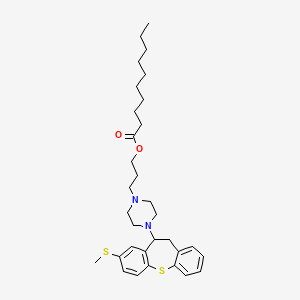

Structure

3D Structure

Properties

CAS No. |

41931-86-6 |

|---|---|

Molecular Formula |

C32H46N2O2S2 |

Molecular Weight |

554.9 g/mol |

IUPAC Name |

3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propyl decanoate |

InChI |

InChI=1S/C32H46N2O2S2/c1-3-4-5-6-7-8-9-15-32(35)36-23-12-18-33-19-21-34(22-20-33)29-24-26-13-10-11-14-30(26)38-31-17-16-27(37-2)25-28(29)31/h10-11,13-14,16-17,25,29H,3-9,12,15,18-24H2,1-2H3 |

InChI Key |

SUVSVBSQNAUQJU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OCCCN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC |

Canonical SMILES |

CCCCCCCCCC(=O)OCCCN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC |

Appearance |

Solid powder |

Other CAS No. |

41931-86-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Oxyprothepine decanoate; Oxyprothepin-decanoate; Oxyprothepin decanoate; Oxyprothepine-decanoate. |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation Studies

Synthetic Pathways and Methodological Advancements for Decanoate (B1226879) Esterification

The synthesis of oxyprothepin (B1217814) decanoate is primarily achieved through the esterification of the parent compound, oxyprothepin, with a decanoyl moiety. evitachem.com This process involves forming an ester linkage, a critical step that imparts specific physicochemical properties to the final molecule.

The synthesis of oxyprothepin decanoate begins with its two primary precursors: oxyprothepin and a source for the decanoate group, typically decanoic acid or its more reactive derivative, decanoyl chloride. evitachem.comorgsyn.org The core reaction is an esterification, where the hydroxyl group on the propyl side chain of oxyprothepin reacts with the carboxyl group of decanoic acid or the acyl chloride of decanoyl chloride.

To facilitate this reaction and improve the yield and purity of the final product, various methodological optimizations are employed. When using decanoyl chloride, a common and efficient method involves an acid scavenger or base, such as pyridine (B92270) or triethylamine. ijarbs.comdiva-portal.org The base neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The reaction is often carried out in an inert aprotic solvent, like dichloromethane (B109758) or N,N-dimethylformamide (DMF), to dissolve the reactants and facilitate the reaction. orgsyn.orgdiva-portal.org

Optimization of the reaction conditions is a critical aspect of the synthesis. This includes controlling the temperature, reaction time, and the stoichiometry of the reactants. For instance, the reaction may be initiated at a low temperature (e.g., 0°C) to control the initial exothermic reaction, followed by a period of stirring at room temperature to ensure completion. orgsyn.org

Table 1: Typical Reaction Parameters for Oxyprothepin Decanoate Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Oxyprothepin, Decanoyl Chloride | Formation of the ester linkage. |

| Solvent | Dichloromethane, DMF | Provides a medium for the reaction. orgsyn.orgdiva-portal.org |

| Catalyst/Base | Pyridine, Triethylamine | Neutralizes HCl byproduct, drives reaction forward. ijarbs.comdiva-portal.org |

| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side products. orgsyn.org |

| Reaction Time | Several hours | To ensure the reaction goes to completion. ijarbs.com |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the synthesis and biological function of pharmaceutical compounds. mhmedical.com Oxyprothepin is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. patsnap.comwashington.edu The biological activity of such molecules often resides in only one of the enantiomers (the eutomer), while the other (the distomer) may be inactive or contribute to undesirable effects. biomedgrid.com

Therefore, the synthesis of oxyprothepin decanoate must be stereospecific, ensuring that the desired stereochemical configuration of the parent oxyprothepin molecule is retained in the final product. This is crucial because the interaction between a drug and its biological target (like a receptor or enzyme) is highly dependent on the three-dimensional shape of the drug molecule. mhmedical.comwashington.edu The use of a single, pure enantiomer can lead to a more selective pharmacological profile and an improved therapeutic index. Modern synthetic methods, including asymmetric synthesis and chiral chromatography, allow for the production of enantiomerically pure drugs. patsnap.com

Characterization of Synthetic Intermediates and Final Compound Identity via Advanced Spectroscopic Techniques

Once synthesized, the confirmation of the chemical identity and purity of oxyprothepin decanoate and its intermediates is established using a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. dovepress.com For oxyprothepin decanoate, the successful esterification is confirmed by the appearance of a strong absorption band characteristic of an ester carbonyl (C=O) group, typically in the range of 1735-1750 cm⁻¹. researchgate.net Simultaneously, the disappearance of the broad O-H stretching band from the precursor alcohol would be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of oxyprothepin decanoate, one would expect to see new signals corresponding to the protons of the ten-carbon decanoate chain, particularly the characteristic triplet of the terminal methyl group and multiplets for the methylene (B1212753) groups. The chemical shift of the protons on the carbon adjacent to the newly formed ester oxygen would also be shifted downfield. ¹³C NMR would show a new signal for the ester carbonyl carbon (around 170 ppm) and signals for the carbons in the decanoate chain. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum of oxyprothepin decanoate would show a molecular ion peak corresponding to its molecular weight (C₃₂H₄₆N₂O₂S₂), which is 554.9 g/mol . nih.gov

Table 2: Expected Spectroscopic Data for Oxyprothepin Decanoate

| Technique | Expected Observation | Interpretation |

|---|---|---|

| FT-IR | Peak at ~1740 cm⁻¹ | Presence of ester carbonyl (C=O) group. researchgate.net |

| ¹H NMR | Signals for CH₂, CH₃ of decanoate chain | Confirms the presence of the decanoate moiety. |

| ¹³C NMR | Signal at ~170 ppm | Confirms the presence of the ester carbonyl carbon. nih.gov |

| Mass Spec. | Molecular Ion Peak at m/z ≈ 554.9 | Confirms the molecular weight of the compound. nih.gov |

Derivatization Research and Structure-Activity Relationship (SAR) Studies of Oxyprothepin Analogues

The process of drug discovery often involves the synthesis and evaluation of various analogues of a lead compound to improve its pharmacological properties. ox.ac.uk This is guided by Structure-Activity Relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity. collaborativedrug.com

The design of novel derivatives of oxyprothepin could involve several strategies aimed at enhancing its therapeutic profile. mdpi.com Chemical synthesis allows for the targeted modification of the oxyprothepin scaffold. ox.ac.uk Potential modifications could include:

Altering the Ester Chain: Synthesizing analogues with different fatty acid chains (e.g., shorter like octanoate (B1194180) or longer like laurate) to study how lipophilicity affects the molecule's properties. ijarbs.com

Modifying the Thiepin Ring System: Introducing different substituents onto the dibenzo[b,f]thiepin (B8686691) core to influence receptor binding affinity and selectivity.

Changing the Piperazine (B1678402) Linker: Altering the piperazine group to modulate interactions with the target receptor. nih.gov

The synthesis of these new derivatives would follow established chemical methodologies, tailored for each specific structural modification. nih.govfarmaciajournal.com

Following the synthesis of novel analogues, their pharmacological activity is evaluated through biological assays. The goal of these SAR studies is to understand which parts of the molecule are essential for its activity (the pharmacophore) and which parts can be modified to fine-tune its properties. collaborativedrug.comresearchgate.net

For instance, a series of oxyprothepin analogues with varying ester chain lengths could be synthesized and tested. The results might show that a specific chain length leads to optimal activity, establishing a clear SAR for that part of the molecule. nih.govrsc.org This iterative process of design, synthesis, and testing is a cornerstone of medicinal chemistry, aiming to develop compounds with improved efficacy and selectivity. slideshare.net

Preclinical Pharmacological Investigations

Molecular Mechanisms of Action and Receptor Interaction Profiling

The therapeutic effects of oxyprothepin (B1217814), the active moiety of oxyprothepin decanoate (B1226879), are primarily attributed to its interaction with various neurotransmitter receptors in the central nervous system. Its profile is characteristic of a typical antipsychotic, with a notable affinity for dopamine (B1211576) and serotonin (B10506) receptor subtypes.

Dopamine Receptor Subtype Affinities and Occupancy Studies (e.g., D2, D1, D2 Autoreceptors)

Oxyprothepin exhibits a strong antagonistic activity at dopamine D2 receptors, a hallmark of typical antipsychotic agents. This interaction is considered central to its antipsychotic efficacy. While specific quantitative data on receptor occupancy studies for oxyprothepin decanoate are not extensively detailed in publicly available literature, its clinical effects are consistent with the D2 receptor blockade mechanism shared by other typical antipsychotics. The affinity for D1 receptors is generally lower than for D2 receptors, a characteristic that distinguishes many typical antipsychotics. Information regarding its specific effects on D2 autoreceptors, which are involved in the feedback regulation of dopamine synthesis and release, is not well-documented in preclinical studies.

Table 1: Dopamine Receptor Binding Affinity of Oxyprothepin

| Receptor Subtype | Affinity (Ki in nM) |

|---|---|

| D2 | Data not available |

Serotonin Receptor Binding and Functional Selectivity Assessments (e.g., 5-HT2A)

In addition to its effects on the dopaminergic system, oxyprothepin also demonstrates a significant affinity for serotonin 5-HT2A receptors. The blockade of 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of schizophrenia. The ratio of 5-HT2A to D2 receptor affinity is an important factor in classifying antipsychotic drugs. For oxyprothepin, this dual antagonism suggests a complex mechanism of action that extends beyond simple D2 blockade. However, detailed functional selectivity assessments that would delineate whether it acts as a full antagonist or an inverse agonist at the 5-HT2A receptor are not extensively reported.

Table 2: Serotonin Receptor Binding Affinity of Oxyprothepin

| Receptor Subtype | Affinity (Ki in nM) |

|---|

Exploration of Other Neurotransmitter System Interactions

Preclinical studies suggest that oxyprothepin's pharmacological profile includes interactions with other neurotransmitter systems, which may contribute to both its therapeutic effects and side effect profile. These interactions often include affinity for adrenergic and muscarinic receptors. Antagonism at α1-adrenergic receptors can be associated with cardiovascular effects, while interaction with muscarinic cholinergic receptors can lead to anticholinergic side effects. The extent and clinical relevance of these interactions for oxyprothepin decanoate require more detailed preclinical characterization.

In Vitro Pharmacological Characterization

In vitro studies are crucial for understanding the direct interaction of a compound with its molecular targets and for characterizing its functional activity.

Cellular Assay Systems for Receptor-Mediated Responses

Cellular assay systems are employed to observe the functional consequences of a drug binding to its receptor. For a compound like oxyprothepin, such assays would typically measure changes in second messenger signaling (e.g., cAMP levels for D2 receptors or inositol (B14025) phosphate (B84403) turnover for 5-HT2A receptors) in cell lines engineered to express these specific human receptors. These studies can confirm the antagonistic properties of oxyprothepin and provide quantitative measures of its potency (e.g., IC50 or EC50 values). While the general antagonistic nature of oxyprothepin at D2 and 5-HT2A receptors is established, specific data from such cellular assays are not widely published.

Ligand-Protein Interaction Kinetics

The kinetics of the interaction between a ligand and its receptor, including the association (kon) and dissociation (koff) rates, can provide insights into the duration of receptor blockade and may correlate with clinical effects. For long-acting depot formulations like oxyprothepin decanoate, understanding the binding kinetics of the active moiety, oxyprothepin, is particularly relevant. A slow dissociation rate from the D2 receptor, for example, could contribute to a sustained antipsychotic effect. However, specific studies detailing the ligand-protein interaction kinetics of oxyprothepin with its target receptors are not readily found in the scientific literature.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| Oxyprothepin decanoate |

| Oxyprothepin |

| Dopamine |

In Vivo Preclinical Models for Mechanistic Elucidation

In vivo animal models are crucial for understanding the mechanisms through which antipsychotic drugs exert their effects. These models allow for the investigation of a drug's interaction with its intended targets in a living system and the subsequent behavioral and neurochemical consequences.

Animal Models for Receptor Occupancy and Target Engagement (e.g., Ex Vivo Autoradiography)

To confirm that a drug is engaging its intended target in the brain, receptor occupancy studies are conducted. Ex vivo autoradiography is a common technique used for this purpose. In this method, an animal is administered the drug of interest. After a designated period, the animal is euthanized, and the brain is removed, frozen, and thinly sliced. These brain sections are then incubated with a radiolabeled ligand that has a high affinity for the receptor of interest (in this case, the dopamine D2 receptor). The drug present in the brain tissue from the initial administration will compete with the radiolabeled ligand for binding to the receptors. By measuring the amount of radioactivity on the brain slices using a specialized camera, researchers can determine the percentage of receptors that were occupied by the drug in vivo.

Below is a table showing the receptor binding affinities (Ki values in nM) for several antipsychotic drugs at the dopamine D2 receptor. A lower Ki value indicates a higher binding affinity.

| Antipsychotic | Dopamine D2 Receptor Ki (nM) |

| Haloperidol (B65202) | 1.2 |

| Risperidone (B510) | 3.3 |

| Olanzapine | 11 |

| Quetiapine | 160 |

| Clozapine | 125 |

This table is interactive. You can sort the data by clicking on the column headers.

Neurochemical and Behavioral Assays to Infer Mechanism (e.g., Apomorphine (B128758) Emesis Models for Dopaminergic Activity)

Neurochemical and behavioral assays are employed to understand the functional consequences of receptor binding. Apomorphine, a non-selective dopamine receptor agonist, is frequently used in these models to stimulate dopamine receptors and induce specific behaviors nih.govnih.govavma.orgovid.comresearchgate.net. The ability of an antipsychotic drug to block these apomorphine-induced behaviors is a strong indicator of its dopamine D2 receptor antagonist activity.

One such model is the apomorphine-induced emesis model, typically conducted in dogs, as they have a well-defined emetic response to dopamine agonists nih.govnih.govavma.orgovid.comresearchgate.net. In this model, administration of apomorphine reliably induces vomiting. Pre-treatment with a dopamine D2 receptor antagonist is expected to block this effect.

While specific data for oxyprothepin in this model are not available, studies with other D2 antagonists have shown a potent inhibition of apomorphine-induced emesis. For instance, the atypical antipsychotic risperidone has been shown to potently and fully prevent emesis and retching induced by apomorphine in dogs nih.govovid.comresearchgate.net. The typical antipsychotic haloperidol also demonstrates efficacy in this model, albeit at higher doses in some studies nih.govovid.comresearchgate.net. It is therefore anticipated that oxyprothepin, as a typical antipsychotic with D2 antagonist properties, would effectively inhibit apomorphine-induced emesis in a dose-dependent manner.

The table below summarizes the effectiveness of various antipsychotics in preventing apomorphine-induced emesis in dogs.

| Compound | Class | Efficacy in Preventing Apomorphine-Induced Emesis |

| Risperidone | Atypical Antipsychotic (D2/5-HT2A Antagonist) | Potent and complete prevention |

| Haloperidol | Typical Antipsychotic (D2 Antagonist) | Efficacious, particularly at higher doses |

| Aripiprazole | Atypical Antipsychotic (D2 Partial Agonist) | Partial attenuation |

| Domperidone | Peripheral D2 Antagonist | Partial attenuation |

This table is interactive. You can sort the data by clicking on the column headers.

By demonstrating target engagement through receptor occupancy studies and functional antagonism in behavioral models like apomorphine-induced emesis, the preclinical investigation of a compound like oxyprothepin decanoate would establish its primary mechanism of action as a dopamine D2 receptor antagonist.

Non Clinical Pharmacokinetics and Biotransformation Studies

Absorption and Distribution in Preclinical Models

Depot Formation and Release Kinetics from Injectable Formulations

Oxyprothepin (B1217814) decanoate (B1226879) is a long-acting injectable (LAI) or "depot" formulation. Such formulations are created by esterifying the active drug—in this case, oxyprothepin—with a long-chain fatty acid like decanoic acid and dissolving it in an oily vehicle, such as sesame oil uspto.govfda.gov. Following deep intramuscular injection, this oily solution forms a localized deposit within the muscle tissue.

The active drug is gradually released from this depot into the systemic circulation. The release is rate-limited by the slow hydrolysis of the decanoate ester by tissue and plasma esterases, which cleaves the fatty acid chain to liberate the active oxyprothepin moiety. This process provides a slow, sustained release of the active drug over several weeks, reducing the need for frequent dosing nih.gov.

While specific preclinical release kinetics for oxyprothepin decanoate are not documented in the available literature, studies on other decanoate antipsychotics provide insight into the expected mechanism. For instance, in preclinical models, fluphenazine (B1673473) decanoate has been shown to bind to the soluble fraction of muscle tissue, which influences its accessibility to esterase enzymes and subsequent release uspto.gov. The peak plasma concentrations for depot formulations like flupentixol decanoate are typically achieved between 4 and 10 days post-injection in preclinical and clinical studies nih.gov. A similar absorption and release profile would be anticipated for oxyprothepin decanoate, though specific preclinical data are required for confirmation.

Tissue Distribution and Accumulation Profiles in Non-Clinical Species

Studies detailing the tissue distribution and accumulation of oxyprothepin decanoate in non-clinical species are not available in the reviewed literature. Such studies are crucial to understand the extent to which the active drug penetrates various tissues, including the target organ (the brain), and whether it accumulates in other organs, which could have toxicological implications.

As a reference from a structurally related class of compounds, the dibenzothiepin antipsychotic zotepine (B48254) was found to distribute rapidly and extensively into the tissues of rats and mice. In these preclinical models, brain concentrations of zotepine were approximately 20 to 30 times higher than corresponding serum levels, indicating significant penetration across the blood-brain barrier nih.gov. It is plausible that oxyprothepin, as a lipophilic compound, would also exhibit wide tissue distribution, but specific studies are needed to determine its precise accumulation profile in various non-clinical species.

In Vitro Metabolism Studies

Identification and Profiling of Metabolites using Hepatic and Extra-Hepatic Enzyme Systems

The identification of metabolic pathways is a fundamental part of preclinical drug development. This is typically conducted using in vitro systems such as liver microsomes, S9 fractions, and hepatocytes from various species frontiersin.orgadmescope.commdpi.com. These systems contain the primary enzymes responsible for drug metabolism. Liver microsomes are rich in phase I enzymes like the cytochrome P450 (CYP) family, while S9 fractions contain both microsomal and cytosolic enzymes, and hepatocytes offer a more complete picture by including both phase I and phase II (conjugation) pathways mdpi.com.

No studies identifying the specific metabolites of oxyprothepin using these systems were found. However, based on its chemical structure—a dibenzothiepin derivative—and the metabolism of similar compounds, several metabolic pathways can be postulated. For the related compound zotepine, the primary metabolic routes identified were N-demethylation of the side chain, oxidation of the sulfur atom (S-oxidation) in the thiepin ring, and hydroxylation of the aromatic rings, followed by conjugation nih.gov. These oxidative reactions are typical for antipsychotic drugs and represent plausible, though unconfirmed, metabolic pathways for oxyprothepin mdpi.com.

Enzyme Phenotyping and Contribution of Specific Cytochrome P450 (CYP) and Non-CYP Enzymes

Reaction phenotyping is performed to identify the specific enzymes responsible for a drug's metabolism youtube.com. The cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms like CYP2D6, CYP3A4, and CYP1A2, are responsible for the metabolism of the majority of antipsychotic drugs mdpi.com. Studies have shown that many antipsychotics with a phenothiazine-like structure are potent competitive inhibitors of CYP2D6, suggesting it is a key enzyme in their metabolism nih.gov.

Specific enzyme phenotyping data for oxyprothepin are not available. It is likely that its biotransformation involves one or more of the common CYP isoforms. In addition to CYP enzymes, other non-CYP enzymes could be involved, such as flavin-containing monooxygenases (FMOs) for S-oxidation or uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) for the conjugation of hydroxylated metabolites bioivt.com. Without specific experimental data from incubations with recombinant enzymes or the use of specific chemical inhibitors, the contribution of individual enzymes to oxyprothepin metabolism remains unknown.

Comparative Metabolism across Preclinical Species

Investigating a drug's metabolism across different preclinical species (e.g., mouse, rat, dog, monkey) and comparing it to human metabolism is a critical step in drug development. These studies help ensure that the animal species used for toxicology testing have a metabolic profile that is reasonably similar to that of humans, meaning they are exposed to a similar array of metabolites frontiersin.org.

There is no available literature comparing the in vitro or in vivo metabolism of oxyprothepin across different preclinical species. For the related compound zotepine, species-specific differences were observed; for example, the serum level of the unchanged drug was comparatively higher in humans than in rats, mice, or dogs, and the primary routes of excretion also differed among species nih.gov. Such differences are common and highlight the importance of conducting these comparative studies to properly interpret toxicology findings and predict human pharmacokinetics.

Investigation de la réactivité des conjugués acyl-glucuronides

Les conjugués acyl-glucuronides sont des métabolites importants de médicaments contenant des fractions d'acide carboxylique. nih.gov Bien que la glucuronidation soit généralement une voie de détoxification, les acyl-glucuronides sont chimiquement réactifs. researchgate.netnih.gov Ces métabolites peuvent subir une hydrolyse, une migration intramoléculaire de l'acyle (un processus appelé réarrangement) et des réactions intermoléculaires avec des macromolécules comme les protéines. researchgate.netnih.gov

La réactivité des acyl-glucuronides peut entraîner une liaison covalente avec des protéines endogènes, formant ainsi des adduits protéiques. researchgate.net Cette liaison peut potentiellement altérer la fonction des protéines ou déclencher des réactions immunitaires, ce qui a été associé à des toxicités médicamenteuses rares mais graves. nih.govresearchgate.net Les facteurs influençant la réactivité et la toxicité potentielle d'un acyl-glucuronide comprennent son taux de formation, sa réactivité inhérente, sa vitesse d'élimination et les protéines cibles potentielles. nih.gov

Caractérisation pharmacocinétique non clinique in vivo

Bien qu'aucune étude in vivo sur l'oxyprothépine décanoate n'ait été trouvée, le profil pharmacocinétique des autres antipsychotiques décanoates injectables à action prolongée est bien caractérisé et fournit un modèle probable.

Les antipsychotiques décanoates sont conçus pour une libération lente (B1263539) et prolongée à partir du site d'injection intramusculaire. d-nb.info Après l'injection, l'ester décanoate est lentement libéré du véhicule huileux et est ensuite rapidement hydrolysé par les estérases dans le sang et les tissus pour libérer la fraction active du médicament. nih.gov

Ce processus de libération lente régit la vitesse d'absorption globale, conduisant à ce que l'on appelle une cinétique « flip-flop », où la vitesse d'absorption est plus lente que la vitesse d'élimination. uspto.govnih.gov Par conséquent, la demi-vie apparente du médicament est déterminée par sa libération prolongée du dépôt plutôt que par son élimination. d-nb.info Pour les antipsychotiques décanoates comme la fluphénazine décanoate et l'halopéridol décanoate, les concentrations plasmatiques maximales sont généralement atteintes plusieurs jours après l'injection, et la demi-vie apparente peut varier de plusieurs jours à plusieurs semaines. uspto.govnih.gov

Tableau 1 : Paramètres pharmacocinétiques typiques d'autres antipsychotiques décanoates (à titre d'exemple)

| Antipsychotique | Temps pour atteindre la concentration maximale (Tmax) | Demi-vie apparente |

| Fluphénazine décanoate | ~24 heures (pic initial), puis déclin lent | ~7-10 jours (injection unique), ~14 jours (injections multiples) |

| Halopéridol décanoate | 3-9 jours | ~3 semaines |

| Flupentixol décanoate | 4-10 jours | ~17 jours |

| Zuclopenthixol décanoate | 3-7 jours | ~19 jours |

Source : Adapté de diverses études pharmacocinétiques. uspto.govnih.gov

La plupart des antipsychotiques subissent un métabolisme important, principalement dans le foie, avant d'être excrétés. mdpi.com Les voies métaboliques courantes comprennent l'oxydation par les enzymes du cytochrome P450 (CYP), la N-désalkylation et la conjugaison, comme la glucuronidation. uspto.gov Le composé parent et ses métabolites sont ensuite éliminés de l'organisme par l'urine et les fèces. wikipedia.org Par exemple, la fluphénazine est largement métabolisée et excrétée à la fois dans l'urine et les fèces. nih.gov De même, pour le rispéridone, environ 70 % de la dose sont excrétés dans l'urine et 14 % dans les fèces. wikipedia.org

Modélisation et simulation pharmacocinétiques dans le développement préclinique

La modélisation pharmacocinétique est un outil essentiel dans le développement de médicaments pour comprendre et prédire le devenir d'un médicament dans l'organisme. mdpi.com

L'analyse pharmacocinétique peut être réalisée à l'aide d'approches compartimentales ou non compartimentales.

L'analyse non compartimentale (NCA) est une méthode directe utilisée pour déterminer les paramètres pharmacocinétiques clés tels que l'aire sous la courbe concentration-temps (ASC), la clairance, le volume de distribution et la demi-vie, sans faire d'hypothèses sur la structure du modèle sous-jacent.

L'analyse compartimentale utilise des modèles mathématiques pour décrire le corps comme un système de compartiments interconnectés. Ces modèles permettent une compréhension plus mécaniste de la distribution et de l'élimination des médicaments et peuvent être utilisés pour des simulations afin de prédire les concentrations de médicaments dans différents schémas posologiques.

La modélisation PBPK est une approche plus sophistiquée qui intègre des données physiologiques (par exemple, le débit sanguin des organes, la composition des tissus) et des paramètres spécifiques au médicament (par exemple, la liaison aux protéines, le métabolisme enzymatique) pour simuler la pharmacocinétique dans divers tissus et organes. nih.govresearchgate.net

Les modèles PBPK sont particulièrement utiles pour :

Prédire la pharmacocinétique chez l'homme à partir de données animales précliniques. nih.gov

Évaluer l'impact des interactions médicamenteuses.

Simuler la pharmacocinétique dans des populations de patients spécifiques (par exemple, celles souffrant d'insuffisance rénale ou hépatique). researchgate.net

Prédire l'engagement des cibles dans le système nerveux central, comme l'occupation des récepteurs de la dopamine (B1211576) D2 par les antipsychotiques. nih.govresearchgate.net

Tableau des composés mentionnés

| Nom du composé |

| Oxyprothépine décanoate |

| Fluphénazine décanoate |

| Halopéridol décanoate |

| Flupentixol décanoate |

| Zuclopenthixol décanoate |

| Risperidone (B510) |

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Dynamics Simulations of Ligand-Receptor Interactions

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the interactions between a ligand, such as the active form of oxyprothepin (B1217814), and its biological targets, primarily dopamine (B1211576) and serotonin (B10506) receptors. These methods provide a detailed view of the binding process at an atomic level, helping to elucidate the structural basis of the drug's pharmacological action.

Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the specific interactions that stabilize the ligand-receptor complex and for predicting the binding affinity. For antipsychotic drugs, docking studies are often focused on the dopamine D2 receptor, a key target for their therapeutic effects.

In studies of related tricyclic antipsychotics, docking simulations have revealed key interactions within the D2 receptor's binding pocket. For instance, the protonated nitrogen atom of the piperazine (B1678402) ring, a common feature in this class of drugs, often forms a crucial ionic bond with a conserved aspartic acid residue (Asp114) in the third transmembrane helix (TM3) of the D2 receptor. Additionally, aromatic rings of the tricyclic scaffold typically engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding site, such as phenylalanine and tyrosine. tandfonline.com

The binding affinities of these compounds are quantified using scoring functions that estimate the free energy of binding. These scores, often expressed in kcal/mol, provide a relative ranking of the binding strength of different ligands.

Table 1: Predicted Binding Affinities of Representative Antipsychotic Drugs to the Dopamine D2 Receptor

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Clozapine | -9.5 | Asp114, Phe389, Trp386 |

| Olanzapine | -10.2 | Asp114, Phe390, Ser193 |

| Zotepine (B48254) | -9.8 | Asp114, Trp100, Phe389 |

Conformational Analysis and Molecular Dynamics

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations track the movements of atoms and molecules, providing insights into the stability of the binding pose, the flexibility of the receptor, and the role of water molecules in the binding process.

Conformational analysis, often a precursor to MD simulations, explores the different spatial arrangements (conformations) that a molecule can adopt. For a flexible molecule like oxyprothepin, understanding its preferred conformations is essential for predicting how it will fit into a receptor's binding site.

MD simulations of antipsychotic-receptor complexes typically run for nanoseconds to microseconds. During the simulation, various parameters are monitored to assess the stability of the system, such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding pose is stable. tandfonline.com Furthermore, analysis of the simulation trajectory can reveal subtle changes in the receptor's conformation upon ligand binding, which can be crucial for its activation or inactivation. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. These methods are invaluable for understanding a molecule's reactivity, stability, and various spectroscopic properties.

Electronic Structure and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to determine the distribution and energy of these electrons. Two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

For tricyclic antipsychotics, the HOMO is often localized on the electron-rich dibenzothiepin ring system, while the LUMO may be distributed across the entire molecule or localized on specific electron-withdrawing groups. The energies of these orbitals can be calculated using methods like Density Functional Theory (DFT). espublisher.comresearchgate.net

Table 2: Calculated HOMO-LUMO Energies and Gaps for Structurally Related Antipsychotics

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Dibenzothiophene Core | -6.2 | -1.5 | 4.7 |

| Clozapine Analog | -5.8 | -1.2 | 4.6 |

| Zotepine Analog | -5.9 | -1.4 | 4.5 |

Another important aspect of electronic structure analysis is the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution within a molecule and is useful for predicting how a molecule will interact with other molecules, including receptors and enzymes. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors, while regions of positive potential (blue) are electron-poor and can act as hydrogen bond donors. researchgate.net

Prediction of Reactivity and Metabolic Soft Spots

Quantum chemical calculations can predict the most likely sites of metabolism on a drug molecule. These "metabolic soft spots" are typically positions that are most susceptible to enzymatic attack, often by cytochrome P450 enzymes. By calculating parameters such as the electron density and the energy of activation for hydrogen abstraction or oxidation at different sites on the molecule, researchers can predict which parts of the molecule are most likely to be metabolized. This information is invaluable for designing drug candidates with improved metabolic stability. For zotepine, a related dibenzothiepin, major metabolic pathways include N-demethylation and hydroxylation of the aromatic rings, which are predictable through these computational methods. researchgate.net

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computational methods to analyze and model chemical data. A key application in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov

To build a QSAR model, a set of molecules with known activities (e.g., binding affinities to the D2 receptor) is used as a training set. For each molecule, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical relationship between these descriptors and the biological activity.

A well-validated QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent drugs. For dopamine D2 receptor antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov These models provide 3D contour maps that visualize the regions around the aligned molecules where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity.

Table 3: Statistical Parameters of a Representative CoMFA Model for Dopamine D2 Receptor Antagonists

| Statistical Parameter | Value | Indication |

|---|---|---|

| q² (Cross-validated r²) | 0.76 | Good internal predictive ability |

| r² (Non-cross-validated r²) | 0.92 | Goodness of fit of the model |

| F-statistic | 338.9 | High statistical significance |

| Steric Contribution | 67.4% | Importance of molecular shape and size |

| Electrostatic Contribution | 32.6% | Importance of charge distribution |

These models collectively demonstrate that a combination of steric and electronic factors governs the binding of tricyclic antipsychotics to their target receptors, providing a rational basis for the design of new and improved therapeutic agents. researchgate.net

Ligand-Based and Structure-Based Drug Design Principles

The development of novel antipsychotics, including potential analogs of oxyprothepin, can be significantly accelerated using ligand-based and structure-based drug design strategies. These computational techniques are particularly relevant for targeting the dopamine D2 receptor, a primary target for many antipsychotic medications.

Ligand-Based Drug Design: In the absence of a high-resolution crystal structure of the target receptor, ligand-based methods rely on the information from molecules known to interact with the target. For oxyprothepin, this would involve analyzing the structure-activity relationships (SAR) of a series of thioxanthene (B1196266) derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of these molecules with their biological activity. These models can then be used to predict the activity of novel, untested compounds.

Pharmacophore modeling is another powerful ligand-based approach. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target receptor. For oxyprothepin and its congeners, a pharmacophore model could be developed based on their shared structural features and their affinities for the D2 receptor. This model would serve as a 3D query for virtual screening of compound libraries to identify new potential antipsychotic agents.

Structure-Based Drug Design: With the increasing availability of high-resolution crystal structures of G-protein coupled receptors (GPCRs), including the dopamine D2 receptor, structure-based drug design has become a valuable tool. nih.govnih.gov This approach involves the use of the 3D structure of the target protein to design ligands with high affinity and selectivity.

Molecular docking is a key technique in structure-based design. It predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. biointerfaceresearch.com In the case of oxyprothepin, its active metabolite could be docked into the binding site of the D2 receptor to understand the key molecular interactions responsible for its antipsychotic activity. mdpi.com This information can then be used to design new molecules with improved binding characteristics. For instance, modifications to the tricyclic thioxanthene core or the piperazine side chain of oxyprothepin could be explored to enhance interactions with specific amino acid residues in the D2 receptor binding pocket. acs.org

| Technique | Principle | Application to Oxyprothepin Decanoate |

|---|---|---|

| QSAR | Correlates chemical structure with biological activity. | Predicting the antipsychotic potency of novel thioxanthene derivatives. |

| Pharmacophore Modeling | Identifies essential 3D features for receptor binding. | Virtual screening for new compounds with potential D2 receptor affinity. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to its receptor. | Understanding the interaction of oxyprothepin with the D2 receptor to guide lead optimization. biointerfaceresearch.com |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules over time. | Assessing the stability of the oxyprothepin-D2 receptor complex and identifying key dynamic interactions. |

Predictive Models for Pharmacological Activity and ADME Properties

In silico models are crucial for the early assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical determinants of its clinical success. nih.govnih.gov For a long-acting injectable formulation like oxyprothepin decanoate, predicting these properties is particularly important for ensuring a desirable pharmacokinetic profile.

Pharmacological Activity Prediction: Computational models can predict the pharmacological activity of oxyprothepin and its analogs at various receptors. By building QSAR models or using machine learning algorithms trained on large datasets of compounds with known activities, it is possible to predict the affinity of new molecules for dopamine, serotonin, and other receptors relevant to the treatment of schizophrenia. This allows for the early identification of compounds with a desired polypharmacological profile, potentially leading to enhanced efficacy and reduced side effects.

ADME Properties Prediction: A range of computational tools are available to predict key ADME parameters. For oxyprothepin decanoate, important properties to model include:

Solubility: The aqueous solubility of the active moiety, oxyprothepin, is a critical factor influencing its dissolution from the oily depot after intramuscular injection.

Lipophilicity (LogP): The LogP value is a measure of a compound's lipophilicity and is crucial for its partitioning into the oily vehicle of the depot injection and its subsequent release and distribution into the bloodstream. The decanoate ester significantly increases the lipophilicity of oxyprothepin, contributing to its long duration of action.

Blood-Brain Barrier (BBB) Permeability: For an antipsychotic to be effective, it must cross the BBB to reach its targets in the central nervous system. Computational models can predict the likelihood of a compound penetrating the BBB based on its physicochemical properties. nih.gov

Metabolic Stability: Predicting the metabolic fate of oxyprothepin is important for understanding its duration of action and potential for drug-drug interactions. In silico models can identify potential sites of metabolism by cytochrome P450 enzymes.

| Property | Predicted Value/Classification | Significance for a Long-Acting Injectable Antipsychotic |

|---|---|---|

| Molecular Weight | ~407.5 g/mol | Within the range for good oral bioavailability, but for an injectable, it influences diffusion and distribution. |

| LogP (octanol-water partition coefficient) | High | Essential for partitioning into the oily vehicle of the decanoate formulation, leading to slow release. |

| Aqueous Solubility | Low | Contributes to the slow dissolution from the injection site, prolonging the duration of action. |

| Blood-Brain Barrier Permeability | Predicted to be high | Necessary for the drug to reach its therapeutic targets in the brain. nih.gov |

| CYP450 Metabolism | Predicted to be a substrate for several CYP enzymes | Influences the drug's half-life and potential for drug-drug interactions. |

Computational Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Computational PK/PD modeling is a powerful tool for understanding and predicting the time course of drug concentration and its effect in the body. For long-acting injectable antipsychotics like oxyprothepin decanoate, these models are invaluable for optimizing dosing regimens and ensuring sustained therapeutic efficacy. nih.govpurdue.edu

Integration of In Vitro and In Vivo Preclinical Data for Predictive Simulations

The development of robust PK/PD models for oxyprothepin decanoate relies on the integration of data from various sources. In vitro data, such as receptor binding affinities and metabolic stability, provide key parameters for the model. In vivo preclinical data from animal studies, including plasma concentration-time profiles and pharmacodynamic responses, are used to develop and validate the model.

A typical PK model for a long-acting injectable like oxyprothepin decanoate would be a compartmental model that describes the absorption, distribution, metabolism, and elimination of the drug. purdue.edu The absorption phase is particularly complex for depot injections and is often characterized by a slow, first-order release from the injection site. The model would incorporate the hydrolysis of the decanoate ester to release the active oxyprothepin.

The PD component of the model links the plasma concentration of oxyprothepin to its therapeutic effect, often measured by dopamine D2 receptor occupancy. An Emax model is commonly used to describe the relationship between drug concentration and receptor occupancy, where Emax represents the maximum receptor occupancy.

By integrating these data, predictive simulations can be performed to:

Simulate the plasma concentration profiles of oxyprothepin following different dosing regimens of the decanoate formulation.

Predict the time course of D2 receptor occupancy and its relationship to the therapeutic effect.

Explore the impact of patient-specific factors, such as body weight and metabolic enzyme activity, on the PK/PD profile.

Optimize the dosing interval to maintain therapeutic concentrations while minimizing fluctuations and potential side effects.

These simulations can guide the design of clinical trials and help to establish a safe and effective dosing strategy for oxyprothepin decanoate in the treatment of schizophrenia. researchgate.net

Q & A

Q. How should researchers design longitudinal studies to evaluate the long-term safety of Oxyprothepin decanoate?

- Methodological Answer : Implement a prospective cohort design with periodic assessments of hematological, hepatic, and renal function. Include endpoints such as cumulative toxicity scores and histopathological analyses. Use survival analysis (Kaplan-Meier curves) to quantify risk over time and adjust for confounding factors via Cox proportional hazards models .

Methodological Notes

- Data Contradiction Analysis : When conflicting data arise, apply triangulation by cross-referencing results from independent methodologies (e.g., in vitro binding assays vs. in vivo efficacy) .

- Open Science Compliance : Share raw datasets in repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) metadata to enhance reproducibility .

- Ethical and Safety Protocols : Adhere to OSHA guidelines for handling neuroactive compounds, including PPE (gloves, lab coats) and waste disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.